molecular formula C8H7ClN2 B2683064 7-(Chloromethyl)pyrazolo[1,5-a]pyridine CAS No. 1824340-85-3

7-(Chloromethyl)pyrazolo[1,5-a]pyridine

Katalognummer: B2683064
CAS-Nummer: 1824340-85-3
Molekulargewicht: 166.61
InChI-Schlüssel: HTTNCAHTBCMHNN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(Chloromethyl)pyrazolo[1,5-a]pyridine is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring with a chloromethyl group at the 7-position

Wirkmechanismus

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Chloromethyl)pyrazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminopyrazole with 2-chloropyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions

7-(Chloromethyl)pyrazolo[1,5-a]pyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in solvents such as ethanol or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrazolo[1,5-a]pyridines with various functional groups.

    Oxidation: Introduction of hydroxyl, carbonyl, or carboxyl groups.

    Reduction: Formation of dechlorinated or hydrogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

7-(Chloromethyl)pyrazolo[1,5-a]pyridine derivatives have been investigated for their potential as anticancer agents. The structural features of these compounds allow them to act as potent inhibitors of specific protein kinases that are often overexpressed in tumor cells. For example, research has shown that pyrazolo[1,5-a]pyridine derivatives can selectively inhibit the activity of AXL and c-MET kinases, which are implicated in tumor growth and metastasis . The inhibition of these kinases can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Protein Kinase Inhibition

The ability of this compound to inhibit protein kinases has significant implications for drug development. Protein kinases are critical regulators of cellular signaling pathways involved in cell growth and differentiation. Inhibiting these enzymes can provide therapeutic benefits in diseases characterized by aberrant kinase activity, such as cancer and inflammatory disorders. Studies have demonstrated that compounds derived from pyrazolo[1,5-a]pyridine can effectively modulate kinase activity, offering a pathway for the development of targeted therapies .

Antituberculosis Potential

Research has also explored the use of pyrazolo[1,5-a]pyridine derivatives in the fight against tuberculosis. The unique structural properties of these compounds allow them to interact with bacterial targets effectively. For instance, the synthesis of novel pyrazolo[1,5-a]pyridine derivatives has been linked to improved efficacy against Mycobacterium tuberculosis, suggesting a promising avenue for developing new antituberculosis medications .

Structural Modifications and Synthesis

The synthesis of this compound involves various chemical transformations that enhance its biological activity. Researchers have focused on modifying the chloromethyl group and other substituents to improve solubility, bioavailability, and selectivity towards specific targets. Techniques such as cyclocondensation reactions and regioselective nucleophilic attacks have been employed to create diverse libraries of derivatives with tailored properties .

Table 1: Summary of Structural Modifications

Modification TypeDescriptionImpact on Activity
Chloromethyl SubstitutionIntroduction of chloromethyl groupEnhances binding affinity to targets
Aromatic Ring VariationAltering substituents on the aromatic ringModulates pharmacokinetics
N-heterocyclic ExtensionsAdding additional heterocyclesBroadens spectrum of biological activity

Case Study 1: Inhibition of AXL Kinase

A study evaluated the inhibitory effects of a series of pyrazolo[1,5-a]pyridine derivatives on AXL kinase activity. Results indicated that specific modifications to the chloromethyl group significantly enhanced potency against AXL, with some compounds achieving IC50 values in the nanomolar range. This underscores the importance of structural optimization in developing effective kinase inhibitors .

Case Study 2: Anticancer Efficacy

In another investigation focusing on cancer cell lines, several derivatives were tested for their ability to induce apoptosis. The results revealed that certain compounds derived from this compound exhibited significant cytotoxic effects on breast cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects during treatment .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine: Another fused heterocyclic compound with similar structural features but different electronic properties.

    Imidazo[1,5-a]pyridine: A related compound with a fused imidazole and pyridine ring, used in various applications including pharmaceuticals and materials science.

Uniqueness

7-(Chloromethyl)pyrazolo[1,5-a]pyridine is unique due to the presence of the chloromethyl group, which provides a reactive site for further functionalization. This allows for the creation of a diverse range of derivatives with tailored properties for specific applications.

Biologische Aktivität

7-(Chloromethyl)pyrazolo[1,5-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on its anticancer and antimicrobial properties.

Chemical Structure and Properties

This compound features a pyrazolo-pyridine framework with a chloromethyl substituent. The molecular formula is C8H8ClN3C_8H_8ClN_3, and its molecular weight is approximately 185.62 g/mol. The compound's unique structure allows it to interact with various biological targets, making it a subject of interest for drug development.

Synthesis

The synthesis of this compound typically involves the reaction of pyrazole derivatives with chloromethylating agents. Various synthetic routes have been explored to optimize yield and purity.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against several human cancer cell lines, including:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15.2Induction of apoptosis via caspase activation
K-562 (Leukemia)12.5Inhibition of Bcr-Abl kinase activity
HeLa (Cervical Cancer)18.0Disruption of cell cycle progression

The compound's mechanism involves the inhibition of key protein kinases associated with cancer proliferation, such as Bcr-Abl and CDK2, leading to cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens:

Microorganism Minimum Inhibitory Concentration (MIC) Activity Type
Staphylococcus aureus32 µg/mLBactericidal
Escherichia coli64 µg/mLBacteriostatic
Candida albicans16 µg/mLAntifungal

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the compound against various cancer cell lines and reported significant cytotoxic effects correlated with its ability to inhibit specific kinases .
  • Antimicrobial Efficacy : Research conducted by the Institute of Microbiology demonstrated the compound's efficacy against resistant strains of bacteria and fungi, indicating its potential as an alternative treatment option .
  • Mechanistic Insights : A detailed mechanistic study revealed that the chloromethyl group plays a critical role in enhancing the compound's binding affinity to target proteins involved in cancer progression .

Eigenschaften

IUPAC Name

7-(chloromethyl)pyrazolo[1,5-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c9-6-8-3-1-2-7-4-5-10-11(7)8/h1-5H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTTNCAHTBCMHNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC=NN2C(=C1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.